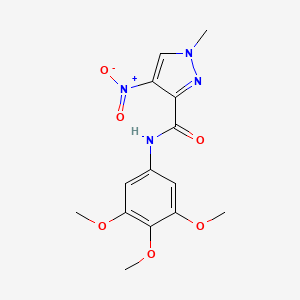

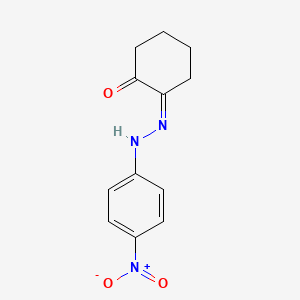

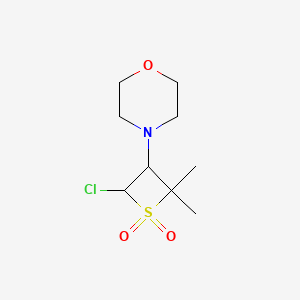

![molecular formula C17H13ClN2O2S B5508666 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide often involves cyclization reactions, with alkyl furan-2-furoate and furanyl acrylate derivatives being synthesized via cyclization of carbethoxyhydrazones under specific conditions (Kuticheva, Pevzner, & Petrov, 2015). Another method reported involves the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, highlighting the steps towards obtaining compounds with significant chemical activity (Wang, Li, Li, & Huang, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be determined through various spectroscopic methods, such as UV-Vis, FT-IR, and NMR measurements. For instance, a novel acrylamide monomer was synthesized and characterized, providing insights into the chemical activity and molecular electrostatic potential, indicating regions of reactivity (Barım & Akman, 2019).

Chemical Reactions and Properties

Compounds with the furanyl and thiazolyl motifs exhibit a range of chemical reactions. For example, reactions involving the cleavage of thiadiazole rings and formation of new products through the interaction with morpholine have been demonstrated, showcasing the thermal stability and reactivity of such fragments (Kuticheva, Pevzner, & Petrov, 2015).

Physical Properties Analysis

The physical properties, such as solubility and crystalline form, are crucial for understanding the behavior of these compounds. For example, the synthesis of 3-(5-nitro-2-furyl)acrylamides revealed differences in water solubility and antibacterial activity, emphasizing the importance of the physical characteristics of these compounds (Saikachi & Suzuki, 1958).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of furan and thiazole derivatives are influenced by their molecular structure. Studies on the synthesis of furan compounds have shown that the presence of nitro and chloro groups can significantly affect the antibacterial activities of these compounds, demonstrating the impact of chemical modifications on their properties (Hirao & Kato, 1971).

Applications De Recherche Scientifique

Enhancement of Sister-Chromatid Exchange

Research has demonstrated that nitrofurans, which share structural similarities with the specified compound, can significantly increase the frequency of sister-chromatid exchange (SCE) in Chinese hamster ovary (CHO) cells. This effect also correlates with mutagenic activities in bacterial assays, suggesting potential applications in studying mutagenesis and genetic exchange mechanisms (Shirai & Wang, 1980).

Antibacterial Activities

Compounds structurally related to "N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide" have been found to exhibit strong antibacterial activities against Staphylococcus aureus. This indicates potential research applications in the development of new antibacterial agents (Hirao, Kato, & Hirota, 1971).

Polymer Complexes with Biologically Active Monomers

Studies involving the synthesis of polymer complexes with biologically active monomers derived from related compounds have provided insights into their applications in creating materials with specific biochemical activities. These complexes have been characterized for their potential use in targeting cancer cells, showcasing applications in medicinal chemistry and drug delivery systems (El-Sonbati et al., 2018).

Catalysts in Synthesis of Heterobiaryls

The synthesis and application of bimetallic composite catalysts for the synthesis of arylated furans and thiophenes in aqueous media have been researched. These catalysts, derived from related compounds, have shown high activity, indicating their utility in organic synthesis and potential industrial applications (Bumagin et al., 2019).

Herbicidal Activity

Some derivatives have demonstrated significant herbicidal activities, indicating their potential as novel classes of herbicides. Research into these compounds' modes of action and efficacy could lead to the development of new agricultural chemicals (Wang et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c18-15-6-2-1-4-12(15)10-14-11-19-17(23-14)20-16(21)8-7-13-5-3-9-22-13/h1-9,11H,10H2,(H,19,20,21)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFLCOKJOXBKQN-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

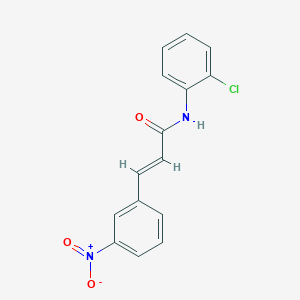

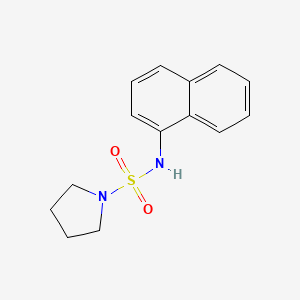

![2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5508606.png)

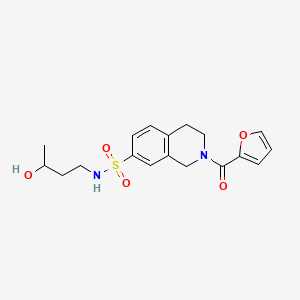

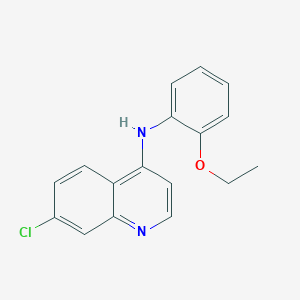

![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine](/img/structure/B5508627.png)

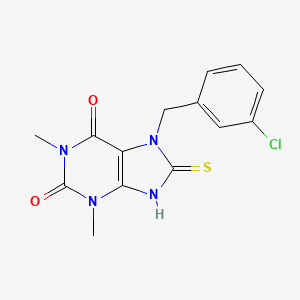

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)

![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)

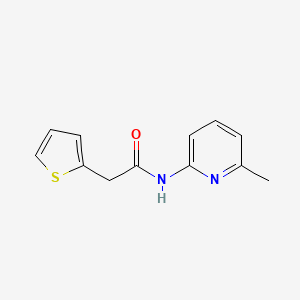

![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)